molecular formula C7H3BrFNZn B1609182 4-Cyano-3-fluorophenylzinc bromide CAS No. 521093-90-3

4-Cyano-3-fluorophenylzinc bromide

Cat. No.: B1609182
CAS No.: 521093-90-3
M. Wt: 265.4 g/mol
InChI Key: NIWFBYSTLSLEQQ-UHFFFAOYSA-M
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Description

4-Cyano-3-fluorophenylzinc bromide: is an organozinc compound with the molecular formula C7H3BrFNZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyano-3-fluorophenylzinc bromide can be synthesized through the reaction of 4-cyano-3-fluorobromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a catalyst such as palladium to facilitate the formation of the organozinc compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in addition reactions and other transformations typical of organozinc compounds.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is typically carried out in a solvent like THF or dimethylformamide (DMF) under mild conditions.

    Negishi Coupling: This reaction uses a nickel or palladium catalyst and an organohalide as the coupling partner. The reaction conditions are similar to those of the Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules that incorporate the 4-cyano-3-fluorophenyl moiety.

Scientific Research Applications

Chemistry: 4-Cyano-3-fluorophenylzinc bromide is widely used in organic synthesis for the construction of complex molecules. It is particularly valuable in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules or to synthesize bioactive compounds. Its ability to form carbon-carbon bonds makes it a versatile tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its applications extend to the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-cyano-3-fluorophenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. This intermediate undergoes transmetalation with the organozinc compound, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

  • 4-Cyano-3-fluorophenylboronic acid
  • 4-Cyano-3-fluorophenylmagnesium bromide
  • 4-Cyano-3-fluorophenylstannane

Comparison: 4-Cyano-3-fluorophenylzinc bromide is unique in its reactivity and stability compared to other organometallic reagents. While 4-cyano-3-fluorophenylboronic acid is commonly used in Suzuki-Miyaura coupling, the zinc bromide derivative offers different reactivity profiles and can be more suitable for certain reaction conditions. Similarly, 4-cyano-3-fluorophenylmagnesium bromide (a Grignard reagent) and 4-cyano-3-fluorophenylstannane (an organotin compound) have their own specific applications and limitations, making this compound a valuable alternative in various synthetic contexts.

Properties

IUPAC Name

bromozinc(1+);2-fluorobenzene-4-ide-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWFBYSTLSLEQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)F)C#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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